molecular formula C11H11F3O2 B8274822 1-(3-Trifluoromethylphenoxy)butan-2-on

1-(3-Trifluoromethylphenoxy)butan-2-on

Cat. No.: B8274822
M. Wt: 232.20 g/mol
InChI Key: OCPCQWJJOQIBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Trifluoromethylphenoxy)butan-2-one is a ketone derivative featuring a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.2 g/mol.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenoxy]butan-2-one

InChI

InChI=1S/C11H11F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h3-6H,2,7H2,1H3

InChI Key

OCPCQWJJOQIBFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(Trifluoromethyl)phenyl]butan-2-one

  • Molecular Formula : C₁₁H₁₁F₃O
  • Molecular Weight : 216.2 g/mol
  • Substituent: -CF₃ at the para position on the phenyl ring (directly attached to the butanone backbone).
  • Key Differences: Lacks the phenoxy oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound. The para-CF₃ configuration may enhance steric hindrance and alter electronic effects in aromatic substitution reactions.
  • Applications : Primarily used in medicinal chemistry research as a lipophilic intermediate .

1-(4-Iodophenyl)butan-2-one

  • Molecular Formula : C₁₀H₁₁IO
  • Molecular Weight : 274.1 g/mol
  • Substituent : Iodine at the para position on the phenyl ring.
  • Key Differences :
    • The iodine atom’s large size and polarizability facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the -CF₃ group.
    • Higher molecular weight and lower solubility in aqueous media compared to fluorinated analogs.
  • Applications : Valued in organic synthesis for constructing complex aromatic systems .

1-(2-Bromophenyl)butan-2-one

  • Molecular Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.1 g/mol
  • Substituent : Bromine at the ortho position on the phenyl ring.
  • Bromine’s moderate electronegativity makes it less electron-withdrawing than -CF₃.
  • Applications : Intermediate in synthesizing heterocycles and pharmaceuticals .

1-(Pyridin-2-yl)butan-2-one

  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight : 149.2 g/mol
  • Substituent : Pyridin-2-yl group (nitrogen-containing aromatic ring).
  • Enhanced solubility in polar solvents due to the nitrogen atom.
  • Applications : Investigated for neuroprotective properties and as a pesticide intermediate .

Comparative Analysis Table

Compound Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Applications
1-(3-Trifluoromethylphenoxy)butan-2-one C₁₁H₁₁F₃O₂ -CF₃ (meta-phenoxy) 232.2 Pharmaceuticals, agrochemicals
1-[4-(Trifluoromethyl)phenyl]butan-2-one C₁₁H₁₁F₃O -CF₃ (para-phenyl) 216.2 Medicinal chemistry research
1-(4-Iodophenyl)butan-2-one C₁₀H₁₁IO -I (para-phenyl) 274.1 Organic synthesis
1-(2-Bromophenyl)butan-2-one C₁₀H₁₁BrO -Br (ortho-phenyl) 227.1 Heterocycle synthesis
1-(Pyridin-2-yl)butan-2-one C₉H₁₁NO Pyridin-2-yl 149.2 Agrochemicals, neuroprotection studies

Structural and Functional Insights

  • Electronic Effects :

    • The -CF₃ group in the target compound enhances metabolic stability and lipophilicity, making it advantageous in drug design. Para-substituted analogs exhibit stronger electron-withdrawing effects than meta-substituted ones .
    • Halogenated derivatives (I, Br) are more reactive in cross-coupling reactions but less stable under physiological conditions .
  • Solubility and Polarity: The phenoxy group in the target compound increases polarity compared to direct phenyl-attached analogs, improving solubility in polar aprotic solvents like DMSO .
  • Steric Considerations :

    • Ortho-substituted compounds (e.g., 1-(2-bromophenyl)butan-2-one) face steric challenges, reducing accessibility to the ketone group for nucleophilic attacks .

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